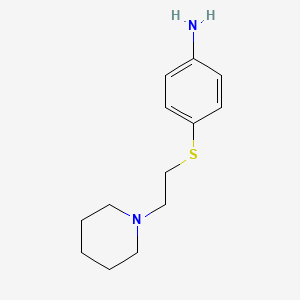

4-((2-(Piperidin-1-yl)ethyl)thio)aniline

Overview

Description

“4-((2-(Piperidin-1-yl)ethyl)thio)aniline” is a chemical compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of “4-((2-(Piperidin-1-yl)ethyl)thio)aniline” is represented by the molecular formula C13H20N2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Physical And Chemical Properties Analysis

The molecular weight of “4-((2-(Piperidin-1-yl)ethyl)thio)aniline” is 204.31 . More specific physical and chemical properties such as density, boiling point, flashing point, vapor pressure, and refractive index are not available in the retrieved sources.

Scientific Research Applications

Anticancer Applications

- Piperidine derivatives, including those structurally related to 4-((2-(Piperidin-1-yl)ethyl)thio)aniline, have been synthesized and studied for their anticancer properties. For example, polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, synthesized via a one-pot multicomponent synthesis, displayed significant anticancer activity (Aeluri et al., 2012). Also, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, showing promising results (Rehman et al., 2018).

Antibacterial and Antifungal Applications

- Some newly synthesized compounds, including 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones, have shown potent antibacterial and antifungal activities against a range of clinically isolated microbial organisms (Thanusu et al., 2010).

Corrosion Inhibition

- A newly synthesized thiophene Schiff base demonstrated efficient inhibition of mild steel corrosion in acidic solutions, suggesting its potential use as a corrosion inhibitor in industrial applications (Daoud et al., 2014).

Antihypertensive Activity

- 4'-Substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were synthesized and exhibited antihypertensive activity, indicating potential therapeutic applications in blood pressure management (Clark et al., 1983).

Synthesis of Functionalized Piperidine Derivatives

- Piperidine derivatives have been synthesized for various purposes. For instance, acidic ionic liquids catalyzed a one-pot, pseudo five-component, and diastereoselective synthesis of highly functionalized piperidine derivatives, highlighting the versatility of these compounds in chemical synthesis (Shaterian & Azizi, 2013).

Emissive Properties for Electronic Applications

- Bichromophoric molecules containing anilino groups and various substituted ethylene moieties, separated by a piperidine ring, have shown significant emissive properties, suggesting their use in electronic and photonic applications (Hermant et al., 1990).

Safety and Hazards

When handling “4-((2-(Piperidin-1-yl)ethyl)thio)aniline”, it is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . Ensure adequate ventilation and evacuate personnel to safe areas . Avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives can act as inhibitors for certain kinases .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Result of Action

It’s known that piperidine derivatives can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

properties

IUPAC Name |

4-(2-piperidin-1-ylethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZNODQGFOSTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)

![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)

![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)

![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)

![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)

![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)